EphA2 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

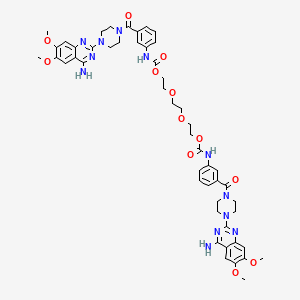

C50H58N12O12 |

|---|---|

Molecular Weight |

1019.1 g/mol |

IUPAC Name |

2-[2-[2-[[3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]phenyl]carbamoyloxy]ethoxy]ethoxy]ethyl N-[3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]phenyl]carbamate |

InChI |

InChI=1S/C50H58N12O12/c1-67-39-27-35-37(29-41(39)69-3)55-47(57-43(35)51)61-15-11-59(12-16-61)45(63)31-7-5-9-33(25-31)53-49(65)73-23-21-71-19-20-72-22-24-74-50(66)54-34-10-6-8-32(26-34)46(64)60-13-17-62(18-14-60)48-56-38-30-42(70-4)40(68-2)28-36(38)44(52)58-48/h5-10,25-30H,11-24H2,1-4H3,(H,53,65)(H,54,66)(H2,51,55,57)(H2,52,56,58) |

InChI Key |

GMPGUKZZIIPCEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)OCCOCCOCCOC(=O)NC5=CC=CC(=C5)C(=O)N6CCN(CC6)C7=NC8=CC(=C(C=C8C(=N7)N)OC)OC)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Dichotomous Role of EphA2 in Oncology

An In-depth Technical Guide on the Mechanism of Action of EphA2 Agonists

The EphA2 receptor, a member of the extensive Eph receptor tyrosine kinase (RTK) family, is a pivotal and complex molecule in cancer biology. Its function is dichotomous and context-dependent.[1][2] In normal physiological conditions, the binding of its cognate ligand, ephrin-A1, initiates a "canonical" signaling pathway that is generally tumor-suppressive. This pathway leads to receptor clustering, autophosphorylation, internalization, and degradation, ultimately inhibiting cell proliferation and migration.[1][2][3]

However, in many cancerous environments, EphA2 is overexpressed while its ligands are scarce. This leads to a ligand-independent, "non-canonical" signaling state that promotes oncogenesis, enhancing cell migration, invasion, and metastasis. A key event in this non-canonical pathway is the phosphorylation of EphA2 at serine 897 (S897) by kinases like Akt and RSK.

EphA2 agonists are therapeutic agents designed to mimic the action of ephrin-A1. They force the overexpressed receptor into the canonical, tumor-suppressive pathway, making EphA2 a compelling target for cancer therapy. This guide provides a detailed examination of the mechanism of action of these agonists, with a specific focus on the small molecule designated "EphA2 agonist 1" and other representative agonistic agents.

Core Mechanism of Action: Reinstating Canonical Signaling

The primary mechanism of action for an EphA2 agonist is to bind to the EphA2 receptor, inducing a conformational change that mimics ligand binding. This initiates a cascade of tumor-suppressive downstream events.

Key Molecular Events:

-

Receptor Dimerization and Activation: Agonist binding to the extracellular ligand-binding domain induces receptor dimerization or clustering. This brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on key tyrosine residues (e.g., Y588), which is a hallmark of receptor activation.

-

Downregulation of Oncogenic Pathways: Activated EphA2 signaling inhibits major pro-oncogenic pathways. This includes the suppression of the PI3K/Akt and Ras/MAPK/ERK pathways, which are crucial for cell proliferation and survival. Agonist binding leads to the dephosphorylation and inactivation of Akt.

-

Receptor Internalization and Degradation: A critical consequence of agonist-induced activation is the rapid internalization of the EphA2 receptor-agonist complex, followed by its degradation, often via the proteasomal pathway. This downregulation of total EphA2 protein levels effectively removes the receptor from the cell surface, preventing it from engaging in further pro-oncogenic, ligand-independent signaling.

-

Inhibition of Cell Migration and Invasion: By reinstating the canonical pathway and downregulating oncogenic signals, EphA2 agonists suppress the migratory and invasive potential of cancer cells.

The small molecule This compound (also known as Compound 7bg) is a potent and selective agonist that exemplifies this mechanism. It has been shown to stimulate EphA2 phosphorylation and inhibit the proliferation of glioblastoma cells, particularly those that overexpress EphA2. Similarly, other agonists like the peptide 135H12 and the small molecule doxazosin have been shown to induce receptor degradation and inhibit cancer cell migration.

Figure 1: Diagram of EphA2 signaling pathways and agonist intervention.

Quantitative Data on EphA2 Agonist Activity

The efficacy of EphA2 agonists is evaluated through various quantitative measures, including binding affinity, potency in cell-based assays (e.g., IC₅₀ for proliferation), and the ability to induce biochemical changes like phosphorylation and degradation.

Table 1: Potency of EphA2 Agonists in Cellular Assays

| Agonist Name | Agonist Type | Cell Line | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|---|---|

| This compound (Cpd 7bg) | Small Molecule | U251 (EphA2 Overexpressed) | Proliferation | 1.90 ± 0.55 µM |

| This compound (Cpd 7bg) | Small Molecule | U251 (Wild Type) | Proliferation | 7.91 ± 2.28 µM | |

Table 2: Binding Affinities and Efficacy of Peptide Agonists

| Agonist Name | Agonist Type | Assay | Result (Kd or IC₅₀) | Comments | Reference |

|---|---|---|---|---|---|

| 135G3 | Peptide Monomer | Isothermal Titration Calorimetry | 757 nM (Kd) | Binds to EphA2-LBD with submicromolar affinity. | |

| 135H12 | Peptide Dimer | Cell Migration Assay | Effective at 10 µM | Significantly suppressed migration of PC-3 cells. |

| ephrinA1-Fc | Natural Ligand Dimer | Cell Migration Assay | Effective at ~22 nM | More effective than 135H12 in migration suppression. | |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the mechanism of action of EphA2 agonists. Below are detailed protocols for key assays.

Protocol: Western Blotting for EphA2 Phosphorylation and Degradation

This protocol is used to quantify changes in EphA2 phosphorylation (tyrosine activation vs. serine oncogenic marker) and total EphA2 protein levels following agonist treatment.

-

Cell Culture and Treatment:

-

Plate cancer cells with high EphA2 expression (e.g., PC-3, MDA-MB-231, U251) and allow them to adhere.

-

Starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.

-

Treat cells with the EphA2 agonist at various concentrations (e.g., 0.1 µM to 50 µM) for different time points (e.g., 15 min, 1h, 3h, 24h). Include vehicle (e.g., DMSO) and positive (e.g., ephrinA1-Fc) controls.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and incubate the lysate on ice for 30 minutes.

-

-

Protein Quantification:

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-EphA2 (Tyr588), anti-phospho-EphA2 (Ser897), anti-total-EphA2, anti-phospho-Akt (S473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Visualization:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

-

Figure 2: A simplified workflow for Western blotting analysis.

Protocol: Receptor Internalization Assay via Cell Surface Biotinylation

This assay quantifies the amount of EphA2 receptor internalized from the cell surface after agonist stimulation.

-

Cell Preparation:

-

Grow cells to confluence on culture plates. Place on ice to inhibit membrane trafficking.

-

-

Surface Biotinylation:

-

Wash cells with ice-cold PBS.

-

Incubate with a cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label all surface proteins.

-

-

Quenching:

-

Stop the biotinylation reaction by washing with a quenching buffer (e.g., glycine in PBS).

-

-

Induction of Internalization:

-

Incubate the cells with the EphA2 agonist at 37°C for various time points to allow for internalization. Include a 4°C control where internalization is blocked.

-

-

Stripping of Surface Biotin:

-

Return plates to ice. Remove the remaining surface-bound biotin by treating the cells with a stripping buffer (e.g., glutathione-based buffer). This ensures that only the internalized, biotin-labeled proteins remain protected within the cell.

-

-

Cell Lysis and Capture:

-

Wash the cells and lyse them to release the internalized, biotinylated proteins.

-

Add the cell lysates to streptavidin-coated plates and incubate to capture the biotinylated EphA2.

-

-

Detection (ELISA-based):

-

Wash the plates and detect the captured EphA2 using a primary anti-EphA2 antibody, followed by an HRP-conjugated secondary antibody.

-

Add TMB substrate and stop the reaction. Read the absorbance at 450 nm. The signal is proportional to the amount of internalized EphA2.

-

Figure 3: Workflow for cell surface biotinylation internalization assay.

Protocol: Cell Migration (Wound Healing) Assay

This assay assesses the functional effect of EphA2 agonists on the migratory capacity of cancer cells.

-

Cell Seeding:

-

Grow a confluent monolayer of cancer cells in 6-well plates.

-

-

Wound Creation:

-

Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

-

Agonist Treatment:

-

Add culture medium containing the EphA2 agonist at the desired concentration. Include a vehicle-treated well as a control.

-

-

Imaging and Analysis:

-

Place the plate in an incubator equipped with an automated imaging system (e.g., IncuCyte).

-

Acquire images of the wound area at regular intervals (e.g., every 6 hours) for 24-48 hours.

-

Measure the change in the wound area over time to quantify the rate of cell migration and wound closure. A delay in closure in the agonist-treated wells indicates inhibition of migration.

-

Conclusion and Future Directions

EphA2 agonists, including the specific small molecule "this compound," represent a promising therapeutic strategy for cancers characterized by EphA2 overexpression. Their mechanism of action relies on hijacking the oncogenic, ligand-independent receptor and forcing it into a canonical, tumor-suppressive signaling cascade. This leads to the inhibition of key survival pathways like PI3K/Akt, promotes receptor internalization and degradation, and ultimately reduces the metastatic potential of cancer cells. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and develop novel EphA2-targeting therapies. Future work may focus on developing agonists with even greater potency and selectivity, exploring combination therapies, and identifying biomarkers to predict patient response.

References

The Agonist's Gambit: A Deep Dive into the Structure-Activity Relationship of EphA2 Agonist 1 and its Analogs

For Immediate Release

Cleveland, OH – In the intricate dance of cellular signaling, the EphA2 receptor tyrosine kinase has emerged as a critical, yet complex, therapeutic target in oncology. While its overexpression is linked to poor prognosis in a variety of cancers, the activation of its canonical, tumor-suppressive signaling pathway presents a promising therapeutic strategy. This whitepaper provides an in-depth technical guide on the structure-activity relationship (SAR) of small molecule EphA2 agonists, with a focus on the evolution of "EphA2 agonist 1" and its more potent derivatives, for researchers, scientists, and drug development professionals.

The journey to potent and selective EphA2 agonists has been a meticulous process of lead optimization, primarily stemming from the identification of the α1-adrenoreceptor antagonist, doxazosin, as a modest EphA2 agonist.[1][2][3][4] Subsequent research has focused on modifying the doxazosin scaffold to enhance EphA2 activation and receptor internalization while minimizing off-target effects.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the doxazosin scaffold has led to the synthesis and evaluation of numerous analogs. A systematic exploration of the three key moieties of doxazosin—the quinazoline core (A), the piperazine linker (B), and the benzodioxan group (C)—has yielded significant insights into the structural requirements for potent EphA2 agonism. The following tables summarize the quantitative data for key compounds, highlighting the impact of structural modifications on EphA2 activation.

Table 1: SAR of Monomeric Doxazosin Analogs

| Compound | Moiety A Modification | Moiety B Modification | Moiety C Modification | Relative EphA2 Activation (vs. Doxazosin) |

| Doxazosin | 6,7-dimethoxy | Piperazine | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl | 1.0 |

| Compound 24 | 6,7-dimethoxy | Piperazine | Bulky amide moiety | Significantly Improved |

| Analog Series 1 | Ethoxy | Substituted amines | Various aromatic and alkyl groups | Decreased or loss of activity |

Table 2: SAR of Dimeric Doxazosin Analogs

| Compound | Dimerization Strategy | Linker Length | Relative EphA2 Activation (vs. Doxazosin) |

| Compound 27 | Symmetric dimer with C moiety on both sides of piperazine | 12-carbon linker | Superior activity |

| Dimer Analog | Symmetric dimer with C moiety on both sides of piperazine | 6-carbon linker | Significantly reduced potency |

The data clearly indicates that while modifications to the A and B moieties of doxazosin are generally detrimental to activity, the C moiety is a promising area for further optimization. A pivotal breakthrough has been the development of dimeric compounds, with compound 27, featuring a twelve-carbon linker, demonstrating markedly superior potency in activating the EphA2 kinase and inducing receptor internalization. This suggests that the linker length is a critical determinant of activity for these dimeric agonists.

Experimental Protocols

The evaluation of these EphA2 agonists relies on a suite of robust in vitro and cell-based assays. The following are detailed methodologies for key experiments cited in the development of these compounds.

EphA2 Receptor Activation (Phosphorylation) Assay

This assay is fundamental to determining the agonistic activity of a compound by measuring the phosphorylation of the EphA2 receptor.

-

Cell Line: MDA-MB-231 human breast cancer cells, which overexpress EphA2.

-

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations (e.g., 2, 10, and 50 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 50 µM Doxazosin or ephrin-A1-Fc).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated EphA2 (p-EphA2) and total EphA2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the ratio of phosphorylated EphA2 to total EphA2 protein.

-

EphA2 Receptor Internalization Assay

This immunofluorescence-based assay visualizes the agonist-induced internalization of the EphA2 receptor from the cell surface.

-

Cell Line: MDA-MB-231 cells.

-

Protocol:

-

Seed MDA-MB-231 cells on coverslips in 24-well plates.

-

Treat the cells with the test compound at various concentrations (e.g., 0.4 µM for compound 27) for 60 minutes. Include positive (ephrin-A1-Fc, 50 µM Doxazosin) and negative (0.5% DMSO) controls.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., 10% goat serum).

-

Incubate with a primary antibody against EphA2.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Internalization is observed as a shift from membrane-localized fluorescence to punctate cytoplasmic staining.

-

Colony Formation Assay

This assay assesses the long-term effect of the agonist on the proliferative capacity of cancer cells.

-

Cell Line: MDA-MB-231 cells.

-

Protocol:

-

Seed a low number of MDA-MB-231 cells in 6-well plates.

-

Treat the cells with the test compound at various concentrations.

-

Incubate the plates for two weeks, allowing colonies to form.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to determine the inhibitory effect of the compound on cell growth.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental logic, the following diagrams have been generated using the DOT language.

Caption: EphA2 dual signaling pathways and agonist intervention.

Caption: Experimental workflow for EphA2 agonist SAR studies.

Caption: Logical relationships in the SAR of doxazosin analogs.

Conclusion and Future Directions

The systematic exploration of the doxazosin scaffold has yielded potent small molecule EphA2 agonists with promising therapeutic potential. The discovery that dimeric structures with optimized linker lengths exhibit superior activity provides a new and exciting scaffold for further development. Future efforts will likely focus on refining the C moiety of these dimeric agonists to further enhance potency and selectivity, as well as on comprehensive in vivo evaluation to translate these promising in vitro findings into effective cancer therapeutics. The detailed SAR and methodological insights provided in this guide are intended to facilitate these ongoing and future research endeavors in the quest to effectively target EphA2 in cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of EphA2 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of EphA2 agonist 1, also known as compound 7bg. This small molecule agonist has emerged from the optimization of the known α1-adrenoreceptor antagonist, doxazosin, which was identified as a novel agonist of the EphA2 receptor. This document details the mechanism of action, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with this promising class of anti-cancer agents.

Introduction to EphA2 and Agonist-Based Therapy

The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, is a critical regulator of cell proliferation, migration, and invasion. In many cancers, including glioblastoma, breast, and prostate cancer, EphA2 is overexpressed and its signaling becomes ligand-independent, promoting oncogenesis through a "non-canonical" pathway. Conversely, activation of EphA2 by its natural ligands, the ephrins, or by synthetic agonists, triggers a "canonical" tumor-suppressive pathway. This canonical signaling leads to receptor phosphorylation, internalization, and degradation, ultimately inhibiting downstream oncogenic pathways such as the PI3K/Akt and Ras/ERK pathways.[1] The development of small molecule agonists that can force the EphA2 receptor into this tumor-suppressive state represents a promising therapeutic strategy.

This compound (compound 7bg) is a potent, dimeric small molecule agonist developed through the structural optimization of doxazosin.[2] Its unique dimeric structure is designed to effectively induce EphA2 receptor clustering and activation.[3]

Data Presentation: Quantitative Analysis of EphA2 Agonists

The following tables summarize the key quantitative data for this compound (compound 7bg) and related EphA2 agonists to provide a comparative view of their biological activity.

Table 1: In Vitro Anti-proliferative Activity of this compound (Compound 7bg)

| Compound Name | Cancer Model | Cell Line | IC50 (µM) | Citation |

| This compound (7bg) | Glioblastoma | U251 (EphA2 overexpressed) | 1.90 ± 0.55 | [2] |

| This compound (7bg) | Glioblastoma | U251 (wild type) | 7.91 ± 2.28 | [2] |

Table 2: Comparative Biological Activity of Doxazosin-Derived EphA2 Agonists

| Compound | Assay | Cell Line | Activity | Citation |

| Doxazosin | EphA2 Activation | MDA-MB-231-A2 | Active at 50 µM | |

| Doxazosin | EphA2 Internalization | U373-A2, MDA-MB-231 | Significant internalization at 50 µM | |

| Compound 27 (dimeric) | EphA2 Internalization | MDA-MB-231 | Potent internalization at 0.4 µM | |

| This compound (7bg) | EphA2 Phosphorylation | U251 (EphA2 overexpressed) | Statistically significant activation at 2 µM | **** |

Note: Specific binding affinity (Kd) and EC50 for receptor phosphorylation for this compound (7bg) are not publicly available. The data presented for related compounds provides context for the potency of this class of molecules.

Synthesis of this compound (Compound 7bg)

The synthesis of dimeric doxazosin analogs like this compound (7bg) involves a multi-step process. The following is a representative protocol based on the synthesis of similar compounds.

Synthesis of the Monomeric Intermediate: 2-(Piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine

-

Reaction Setup: A mixture of 2-chloro-6,7-dimethoxyquinazolin-4-amine and piperazine (5 equivalents) is heated in n-butanol at 100°C for 24 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with n-butanol and dried to yield the monomeric intermediate.

Synthesis of the Dimeric Linker: 1,17-dibromo-4,7,10,13-tetraoxaheptadecane

The polyethylene glycol-based linker with terminal bromine atoms is synthesized according to standard organic chemistry procedures, typically involving the reaction of the corresponding diol with a brominating agent.

Final Dimerization to Yield this compound (7bg)

-

Reaction Setup: The monomeric intermediate (2 equivalents) is dissolved in a suitable solvent such as dimethylformamide (DMF) with a base (e.g., K2CO3). To this solution, the dimeric linker (1 equivalent) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with an aqueous solution of Na2CO3 and stirred overnight. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography to yield this compound (7bg).

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Cell Proliferation Assay

This assay determines the inhibitory effect of the agonist on the growth of cancer cells.

-

Cell Lines: U251 glioblastoma cells (wild type and EphA2 overexpressing).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add a cell viability reagent (e.g., MTT or PrestoBlue) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

EphA2 Phosphorylation Assay (Western Blot)

This assay measures the ability of the agonist to induce the phosphorylation of the EphA2 receptor, a key indicator of its activation.

-

Cell Line: U251 glioblastoma cells overexpressing EphA2.

-

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Treat the cells with this compound (e.g., at 2 µM) for 1 hour. A vehicle control (e.g., 0.1% DMSO) should be included.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform immunoprecipitation for EphA2 from the cell lysates.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated EphA/B kinases.

-

Strip the membrane and re-probe with an antibody for total EphA2 as a loading control.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated EphA2 to total EphA2.

-

EphA2 Internalization Assay (Immunofluorescence)

This assay visualizes the agonist-induced internalization of the EphA2 receptor from the cell surface.

-

Cell Line: MDA-MB-231 breast cancer cells (which endogenously overexpress EphA2).

-

Procedure:

-

Seed cells on glass coverslips in 24-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 60 minutes. Include a positive control (e.g., ephrin-A1-Fc) and a negative vehicle control.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against EphA2.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the localization of the EphA2 receptor using a fluorescence microscope. Internalization is observed as a shift from membrane-localized to punctate cytoplasmic staining.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway

Experimental Workflow

References

- 1. A small molecule agonist of EphA2 receptor tyrosine kinase inhibits tumor cell migration in vitro and prostate cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimeric small molecule agonists of EphA2 receptor inhibit glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity and Kinetics of EphA2 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, is a pivotal regulator of diverse physiological and pathological processes.[1] Its dual role in cancer has positioned it as a compelling therapeutic target. In many cancers, EphA2 is overexpressed and signals in a ligand-independent manner, promoting oncogenesis.[1][2] Conversely, activation of its canonical, ligand-dependent signaling pathway by an agonist can be tumor-suppressive, leading to receptor internalization, degradation, and inhibition of malignant phenotypes.[2][3]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of EphA2 agonists. While the designation "EphA2 agonist 1" does not correspond to a single, universally recognized molecule, this document will explore the binding characteristics of several well-characterized peptidic and small-molecule EphA2 agonists, offering a robust framework for understanding the principles of EphA2-targeted drug development.

Data Presentation: Binding Affinity of Representative EphA2 Agonists

The binding affinity of an agonist to its receptor is a critical parameter in drug development, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics typically indicate a higher binding affinity.

Table 1: Binding Affinity of Peptidic EphA2 Agonists

| Agonist | Method | Dissociation Constant (Kd) | IC50 | Reference |

| 123B9 | Isothermal Titration Calorimetry (ITC) | 4.0 µM | 6.5 µM | |

| YSA | Isothermal Titration Calorimetry (ITC) | - | 16.5 µM | |

| 135G3 | Isothermal Titration Calorimetry (ITC) | 757 nM | ~600 nM | |

| 135H11 | Isothermal Titration Calorimetry (ITC) | Nanomolar Affinity | - | |

| Dimeric Peptides (e.g., 2, 3, 5, 6, 7) | Enzyme-Linked Immunosorbent Assay (ELISA) | - | 0.40 nM - 71 nM |

Table 2: Binding Affinity of Small Molecule EphA2 Agonists

| Agonist | Method | Dissociation Constant (Kd) | IC50 | Reference |

| Doxazosin | Nuclear Magnetic Resonance (NMR) | µM Affinity | - | |

| This compound (Compound 7bg) | Cell Proliferation Assay | - | 1.90 ± 0.55 µM (U251 EphA2 overexpressed cells) | |

| UniPR1447 | Surface Plasmon Resonance (SPR) | 3.4 ± 1.7 µM | Ki = 1.4 µM | |

| UniPR1449 | Surface Plasmon Resonance (SPR) | 3.8 ± 2.4 µM | - |

EphA2 Signaling Pathways

EphA2 signaling is characterized by two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. EphA2 agonists are designed to activate the canonical pathway, which is generally tumor-suppressive.

Caption: Canonical vs. Non-Canonical EphA2 Signaling Pathways.

Experimental Protocols

Accurate determination of binding affinity and kinetics is paramount in drug discovery. The following sections detail the methodologies for two common techniques used to characterize EphA2 agonists.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with molecular binding events, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Methodology:

-

Sample Preparation:

-

Express and purify the ligand-binding domain (LBD) of EphA2.

-

Synthesize and purify the agonist of interest.

-

Thoroughly dialyze both the EphA2-LBD and the agonist into the same buffer (e.g., Phosphate-Buffered Saline or HEPES-Buffered Saline) to minimize heats of dilution.

-

-

Titration:

-

Load the purified EphA2-LBD into the sample cell of the calorimeter.

-

Load the purified agonist into the injection syringe.

-

Perform a series of small, sequential injections of the agonist into the sample cell while monitoring the heat released or absorbed.

-

As a control, perform an identical titration of the agonist into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the resulting heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA)

DELFIA is a time-resolved fluorescence (TRF) assay that provides high sensitivity for measuring ligand-receptor interactions. It is often employed as a higher-throughput method to determine the IC50 of a compound in a competitive binding format.

Methodology:

-

Plate Preparation:

-

Coat a 96-well microtiter plate with a capture antibody specific for a tag on the recombinant EphA2 protein (e.g., anti-His tag), or directly coat with the recombinant EphA2-LBD.

-

Block the plate with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

-

-

Competitive Binding:

-

Add a constant concentration of a biotinylated EphA2 ligand (e.g., biotinylated ephrin-A1).

-

Add varying concentrations of the test agonist to the wells.

-

Incubate to allow for competitive binding to the immobilized EphA2.

-

-

Detection:

-

Add a constant concentration of Europium-labeled streptavidin, which binds to the biotinylated ligand.

-

Wash the plate thoroughly to remove unbound reagents.

-

Add an enhancement solution to dissociate the Europium ions and form a new, highly fluorescent chelate.

-

Measure the time-resolved fluorescence at an emission wavelength of 615 nm following excitation at 320 or 340 nm.

-

-

Data Analysis:

-

Plot the fluorescence signal against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the agonist required to inhibit 50% of the binding of the biotinylated ligand.

-

Caption: Workflow for DELFIA Competitive Binding Assay.

References

The Role of EphA2 Agonist 1 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, presents a dual and complex role in oncology. In many cancers, its overexpression and ligand-independent signaling contribute to a malignant phenotype, promoting cell migration, invasion, and survival. Conversely, activation of EphA2 through its canonical, ligand-dependent pathway can initiate tumor-suppressive signaling, leading to the inhibition of oncogenic pathways and, notably, the induction of apoptosis. This has positioned EphA2 agonists as a promising therapeutic strategy. This technical guide provides an in-depth examination of the role of a specific agent, EphA2 agonist 1, in inducing cancer cell apoptosis. We will explore the underlying signaling mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Dichotomous Nature of EphA2 Signaling in Cancer

EphA2 signaling is broadly categorized into two distinct pathways:

-

Canonical (Ligand-Dependent) Signaling: Triggered by the binding of its natural ligand, ephrin-A1, or synthetic agonists like this compound, this pathway is generally tumor-suppressive. Ligand binding induces receptor dimerization, autophosphorylation of tyrosine residues, and subsequent internalization and degradation of the receptor.[1] This cascade of events leads to the inhibition of pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2]

-

Non-Canonical (Ligand-Independent) Signaling: In many cancer cells, EphA2 is overexpressed and unligated, leading to a pro-oncogenic signaling cascade.[3] This pathway is often characterized by the phosphorylation of EphA2 at serine 897 (S897) by kinases like AKT and RSK, which promotes tumor cell migration, invasion, and resistance to apoptosis.

EphA2 agonists are designed to force the receptor into the canonical, tumor-suppressive state, thereby overriding the oncogenic non-canonical signaling.

Molecular Mechanisms of EphA2 Agonist-Induced Apoptosis

Activation of EphA2 by an agonist initiates a signaling cascade that culminates in programmed cell death through the engagement of both the extrinsic and intrinsic apoptotic pathways.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the activation of death receptors at the cell surface. Agonist-induced EphA2 signaling can lead to:

-

Upregulation of FADD: Fas-Associated Death Domain (FADD) is a crucial adaptor protein that transmits apoptotic signals from death receptors. Silencing of EphA2 has been shown to increase the expression of FADD.

-

Activation of Caspase-8: FADD recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway. Activated caspase-8 then initiates a downstream caspase cascade.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is centered around the mitochondria. EphA2 agonism can influence this pathway through:

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. EphA2 activation can lead to the upregulation of pro-apoptotic members like Bax and Bid.

-

Cytochrome c Release: The activation of pro-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

Inhibition of Pro-Survival Kinases: EphA2 activation can suppress the PI3K/AKT and MAPK/ERK pathways. This is significant as AKT is known to phosphorylate and inactivate the pro-apoptotic protein BAD. Decreased phosphorylation of BAD promotes its pro-apoptotic function.

Execution Phase of Apoptosis

Both the extrinsic and intrinsic pathways converge on the activation of effector caspases, primarily Caspase-3 . Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data on EphA2 Agonist Activity

While specific quantitative data on apoptosis induction by "this compound" is limited in the public domain, we can summarize its anti-proliferative activity and present representative data from other well-characterized EphA2 agonists to illustrate the expected effects.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Agonist | Cancer Model | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Glioblastoma | U251 (EphA2 overexpressed) | 1.90 ± 0.55 |

| this compound | Glioblastoma | U251 (wild type) | 7.91 ± 2.28 |

Table 2: Representative Apoptosis Induction by an EphA2 Agonist (Doxazosin)

| Cell Line | Treatment | Duration | Apoptotic Cells (%) |

|---|---|---|---|

| PC-3 (Prostate Cancer) | Doxazosin (15 µM) | 48h | Significant increase in TUNEL-positive cells |

| DU-145 (Prostate Cancer) | Doxazosin (25 µM) | 48h | ~70% loss of cell viability |

Note: Data for Doxazosin is representative of the pro-apoptotic effects expected from EphA2 agonism.

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess EphA2 agonist-induced apoptosis.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathway.

Materials:

-

Treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EphA2, anti-phospho-EphA2, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Caspase Activity Assay

This fluorometric assay measures the activity of key caspases like caspase-3/7.

Materials:

-

Treated cell lysates

-

96-well microplate

-

Caspase assay buffer

-

Fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3)

-

Fluorometer

Procedure:

-

Lysate Preparation: Prepare cell lysates as for Western blotting.

-

Assay Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.

-

Substrate Addition: Add the caspase assay buffer containing the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Quantify the caspase activity based on a standard curve generated with the free fluorophore and express the results as fold-change relative to the control.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the pro-apoptotic effects of this compound.

Caption: Experimental workflow for assessing EphA2 agonist-induced apoptosis.

Conclusion

This compound represents a targeted therapeutic approach that leverages the inherent tumor-suppressive functions of the EphA2 receptor. By inducing the canonical signaling pathway, this agonist can effectively trigger apoptosis in cancer cells through the coordinated activation of both extrinsic and intrinsic pathways. The inhibition of key pro-survival signals further sensitizes cancer cells to programmed cell death. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar compounds, enabling a thorough characterization of their pro-apoptotic efficacy and mechanism of action. Further investigation into specific quantitative apoptotic effects of this compound is warranted to fully elucidate its therapeutic potential.

References

EphA2 Agonist 1 and Its Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a protein with a dual, context-dependent role in cancer.[1] In many solid tumors, EphA2 is overexpressed and, in its unligated state, promotes oncogenic signaling through a "non-canonical" pathway, driving cell migration, invasion, metastasis, and chemoresistance.[1][2] Conversely, activation of EphA2 by its natural ligand (ephrin-A1) or synthetic agonists triggers a "canonical," tumor-suppressive pathway.[1][3] This guide focuses on the therapeutic strategy of using synthetic agonists, specifically "EphA2 agonist 1," to force this switch from pro-tumor to anti-tumor signaling and comprehensively details its effects on the complex tumor microenvironment (TME). We will explore the underlying signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic avenue.

The Duality of EphA2 Signaling in Cancer

EphA2's function is dictated by its activation state. Understanding the two opposing signaling pathways is critical to appreciating the mechanism of action for EphA2 agonists.

-

Canonical (Ligand-Dependent) Signaling: In normal cells, the binding of a ligand, such as ephrin-A1, to the EphA2 receptor induces receptor clustering, internalization, and autophosphorylation of tyrosine residues. This activation of its intrinsic kinase activity initiates a signaling cascade that is broadly tumor-suppressive. Key downstream effects include the inhibition of the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival. This canonical pathway ultimately leads to the degradation of the EphA2 receptor, reducing its oncogenic potential.

-

Non-Canonical (Ligand-Independent) Signaling: In many cancers, EphA2 is highly overexpressed while its corresponding ligands are often downregulated. This imbalance leads to an abundance of unligated EphA2 receptors that signal through a non-canonical, pro-tumorigenic pathway. This pathway is characterized by the phosphorylation of a specific serine residue, Ser-897, by kinases such as AKT, RSK, and PKA. This S897-phosphorylation promotes tumor cell migration, invasion, metastasis, and resistance to therapy.

EphA2 agonists are designed to mimic the natural ligand, binding to the receptor and forcing the activation of the canonical, tumor-suppressive pathway, thereby overriding the oncogenic non-canonical signals.

Impact of this compound on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix (ECM) components that collectively influence tumor progression. EphA2 signaling is a key modulator of this environment, and agonist treatment can induce significant, therapeutically beneficial changes.

Anti-Angiogenic Effects

Tumor-associated angiogenesis is essential for tumor growth and metastasis. EphA2 signaling plays a critical, non-redundant role in this process.

-

Mechanism: Activation of EphA2 by an agonist can disrupt vascular remodeling and inhibit microvessel formation. The canonical EphA2 pathway regulates endothelial cell migration and assembly, in part through PI3-kinase-mediated activation of Rac1 GTPase. Agonist-induced activation disrupts this process, leading to a potent anti-angiogenic effect. Studies using a soluble EphA2 receptor antagonist (EphA2/Fc), which functions by sequestering ligands and thus interfering with EphA signaling, demonstrated a profound inhibition of neovascularization. It is anticipated that direct agonists would similarly modulate these pathways.

Modulation of Anti-Tumor Immunity

The immune landscape within the TME is a critical determinant of cancer progression and response to therapy. Tumor-intrinsic EphA2 signaling can create an immunosuppressive microenvironment.

-

Mechanism: Overexpression of EphA2 on tumor cells has been shown to drive the production of chemokines like CXCL1 and CXCL2, which recruit myeloid-derived suppressor cells (MDSCs) to the tumor site. It also promotes an increase in tumor-associated macrophages (TAMs) and a decrease in cytotoxic lymphocytes like T cells and NK cells. This leads to the inhibition of T-cell activation, marked by decreased activation markers (CD44, CD69) and increased exhaustion markers (PD-1). By activating the canonical pathway and leading to receptor degradation, an EphA2 agonist is hypothesized to reverse this immunosuppressive state, potentially increasing T-cell infiltration and reducing the population of suppressive myeloid cells, thereby shifting the TME towards a more anti-tumor phenotype.

Quantitative Data Summary

The efficacy of EphA2 agonists has been evaluated in numerous preclinical models. The following tables summarize key quantitative findings for "this compound" and other representative small molecule and peptide agonists.

Table 1: In Vitro Anti-Proliferative Activity of EphA2 Agonists

| Agonist | Cancer Model | Cell Line | IC50 (µM) | Citation |

|---|---|---|---|---|

| This compound | Glioblastoma | U251 (EphA2 overexpressed) | 1.90 ± 0.55 | |

| This compound | Glioblastoma | U251 (wild type) | 7.91 ± 2.28 | |

| Doxazosin | Prostate Cancer | PC3 | ~10 | |

| Doxazosin | Breast Cancer | MDA-MB-231 | ~15 |

| Doxazosin | Glioblastoma | U87 | ~20 | |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy

| Agonist/Antagonist | Cancer Model | Efficacy Metric | Result | Citation |

|---|---|---|---|---|

| Doxazosin | Prostate Cancer (Orthotopic Xenograft) | Metastasis | Reduced distal metastasis | |

| Doxazosin | Prostate Cancer (Orthotopic Xenograft) | Survival | Prolonged survival in mice | |

| EphA2/Fc (Antagonist) | Pancreatic Cancer (Xenograft) | Tumor Growth | ~50% suppression vs. control | |

| EphA2/Fc (Antagonist) | Pancreatic Cancer (Orthotopic) | Metastasis | Profoundly inhibited peritoneal, lymphatic, and hepatic metastases |

| 135H12 (Peptide Agonist) | Prostate Cancer (Orthotopic) | Metastasis | Significant reduction | |

Table 3: Effects on Angiogenesis

| Agent | Assay | Efficacy Metric | Result | Citation |

|---|---|---|---|---|

| EphA2/Fc (Antagonist) | Rat Aortic Ring Assay | Microvessel Formation | 76% inhibition at 5000 ng/ml |

| EphA2/Fc (Antagonist) | Matrigel Plug Assay (in vivo) | Neovascularization | 81% inhibition | |

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the efficacy of EphA2 agonists.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an EphA2 agonist on cancer cell lines with varying EphA2 expression levels.

Methodology:

-

Cell Culture: Culture cancer cells (e.g., U251 glioblastoma cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of "this compound" in culture media. Remove the old media from the plates and add 100 µL of the agonist-containing media or vehicle control to respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Assessment: Add 10 µL of a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well. Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

Analysis: Normalize the readings to the vehicle control wells. Plot the cell viability (%) against the log concentration of the agonist and fit a dose-response curve using non-linear regression to calculate the IC50 value.

Western Blot for Signaling Pathway Analysis

Objective: To assess the effect of an EphA2 agonist on receptor phosphorylation and downstream signaling pathways (e.g., Akt, ERK).

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., BxPC3 pancreatic cancer cells) in 6-well plates and grow to 70-80% confluency. Treat cells with the EphA2 agonist (e.g., 100 nM of 135H12) or vehicle for a specified time (e.g., 3 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-pEphA2 S897, anti-total EphA2, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and a loading control like β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an EphA2 agonist in a preclinical animal model.

Methodology:

-

Cell Implantation: Suspend 1-5 million cancer cells (e.g., PC3 prostate cancer cells) in a 1:1 mixture of serum-free media and Matrigel. Inject the cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the EphA2 agonist (e.g., doxazosin) or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

-

Analysis: Excise the tumors and weigh them. For metastasis studies, collect relevant organs (e.g., lungs, liver) for histological analysis or bioluminescence imaging if using luciferase-tagged cells. Compare tumor growth curves and final tumor weights between groups.

Flow Cytometry for Immune Profiling of the TME

Objective: To characterize the immune cell populations within tumors from agonist-treated and control mice.

Methodology:

-

Tumor Dissociation: Following euthanasia, excise tumors and place them in ice-cold RPMI media. Mince the tumors into small pieces and digest them using an enzymatic solution (e.g., collagenase/dispase/DNase I) to obtain a single-cell suspension.

-

Cell Staining:

-

Filter the cell suspension through a 70-µm strainer to remove debris.

-

Perform a red blood cell lysis step if necessary.

-

Count the viable cells.

-

Stain the cells with a viability dye (e.g., Zombie Aqua™) to exclude dead cells from the analysis.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain the cells with a panel of fluorescently-conjugated antibodies against surface markers for different immune cell types (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).

-

-

Intracellular Staining (Optional): For markers like FoxP3 (Tregs) or cytokines, fix and permeabilize the cells after surface staining, then stain with intracellular antibodies.

-

Data Acquisition: Acquire the data on a multi-color flow cytometer (e.g., NovoCyte Advanteon).

-

Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the immune infiltrate. Further gate on specific populations (e.g., CD3+CD8+ for cytotoxic T cells, CD11b+F4/80+ for macrophages) and quantify their abundance as a percentage of total immune cells or total tumor cells.

Conclusion and Future Directions

The strategy of targeting the EphA2 receptor with activating agonists like "this compound" represents a compelling approach to cancer therapy. By forcing a switch from oncogenic non-canonical signaling to tumor-suppressive canonical signaling, these agents can directly inhibit cancer cell proliferation and migration while also beneficially remodeling the tumor microenvironment. The multifaceted impact—combining direct anti-tumor effects with anti-angiogenic and immune-modulatory activities—makes EphA2 agonists a promising class of therapeutics. Future research should focus on optimizing agonist potency and pharmacokinetic properties, exploring combination therapies (e.g., with immune checkpoint inhibitors), and identifying predictive biomarkers to select patient populations most likely to respond to this targeted therapy.

References

An In-depth Technical Guide to Ligand-Dependent vs. Ligand-Independent EphA2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephrin type-A receptor 2 (EphA2), a member of the largest receptor tyrosine kinase (RTK) family, has emerged as a critical regulator of a diverse array of cellular processes. Its dysregulation is frequently implicated in the pathology of numerous diseases, most notably cancer, where it can paradoxically function as both a tumor suppressor and an oncogene. This dual functionality is governed by its mode of activation: ligand-dependent or ligand-independent signaling. Understanding the molecular intricacies of these two pathways is paramount for the development of effective therapeutic strategies targeting EphA2. This technical guide provides a comprehensive overview of the core mechanisms distinguishing ligand-dependent and ligand-independent EphA2 signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and workflows.

Core Concepts: A Dichotomy in EphA2 Signaling

EphA2 signaling is fundamentally bifurcated into two opposing pathways:

-

Ligand-Dependent (Canonical) Signaling: In normal physiological contexts, EphA2 is activated upon binding to its cognate ephrin-A ligands, which are tethered to the surface of adjacent cells. This interaction induces EphA2 clustering, leading to the autophosphorylation of tyrosine residues within its intracellular domain.[1][2] This canonical signaling cascade is generally associated with tumor-suppressive functions, including the inhibition of cell proliferation and migration.[3][4]

-

Ligand-Independent (Non-Canonical) Signaling: In many pathological states, particularly in cancer, EphA2 is often overexpressed and signals in the absence of ephrin-A ligand binding.[3] This non-canonical pathway is frequently initiated by the phosphorylation of a key serine residue, Serine 897 (S897), by downstream effectors of other oncogenic pathways, such as AKT. Ligand-independent EphA2 signaling is predominantly pro-oncogenic, promoting cell migration, invasion, and metastasis.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the modulation of EphA2 signaling, offering a comparative look at the effects of different molecules and conditions on both signaling pathways.

Table 1: Potency of EphA2 Modulators

| Compound/Molecule | Target/Mechanism | Cell Line(s) | IC50 Value | Reference |

| Dasatinib | Kinase Inhibitor | - | EphA2 IC50 = 2.528 nM | |

| ALW-II-41-27 | Kinase Inhibitor | - | Enzymatic IC50 = 11 nM | |

| NG-25 | Kinase Inhibitor | - | Enzymatic IC50 = 770 nM | |

| UniPR129 | Ephrin-A1 Binding Antagonist | - | 5 µM (inhibiting ephrin-A1-related EphA2 phosphorylation) | |

| UniPR126 | Ephrin-A1 Binding Antagonist | - | 12 µM (inhibiting ephrin-A1-related EphA2 phosphorylation) | |

| Compound 20 (L-Trp derivative of LCA) | Ephrin-A1 Binding Antagonist | Prostate cancer cells | 12 µM (blocking EphA2 phosphorylation) | |

| Lithocholic Acid (LCA) | Ephrin-A1 Binding Antagonist | Prostate cancer cells | 50 µM (inhibiting prostate cancer cells) | |

| Compound 5 | Ephrin-A1 Binding Inhibitor | - | 32 µM | |

| Compound 6 | Ephrin-A1 Binding Inhibitor | - | 67 µM | |

| 135H11 | EphA2-LBD Targeting Agent | - | 130 nM (DELFIA dose-response) | |

| 135H12 | EphA2-LBD Targeting Agent | - | 150 nM (DELFIA dose-response) | |

| targefrin | EphA2-LBD Targeting Agent | - | 10.8 nM (biochemical assay) |

Table 2: Quantitative Effects of EphA2 Modulation on Cellular Processes

| Treatment | Cell Line | Effect | Fold Change/Percentage | Reference |

| ephrin-A1-Fc (1 µg/ml) | MDA-MB-231 | Increase in EphA2 mRNA | 4-fold | |

| ephrin-A1-Fc (1 µg/ml) | Matched controls | Increase in EphA2 mRNA | 2-fold | |

| EphA2-Fc | MCF-10A | Reduction in EphA2 mRNA | 63% | |

| BRAF inhibitor (vemurafenib) resistance | 1205Lu melanoma cells | Increased EphA2 S897 phosphorylation | Not specified | |

| PI3K inhibitor (GDC-0941, 3 µM) | BRAF inhibitor-resistant melanoma cells | Reversal of EphA2 S897 phosphorylation | Not specified | |

| AKT inhibitor (MK-2206, 3 µM) | BRAF inhibitor-resistant melanoma cells | Reversal of EphA2 S897 phosphorylation | Not specified |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for both ligand-dependent and ligand-independent EphA2 activation.

Caption: Ligand-Dependent EphA2 Signaling Pathway.

References

- 1. EphA2 and EGFR: Friends in Life, Partners in Crime. Can EphA2 Be a Predictive Biomarker of Response to Anti-EGFR Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]

- 4. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of EphA2 in Angiogenesis and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EphA2 receptor tyrosine kinase is a critical, yet complex, player in cancer progression, exhibiting a dual role in regulating angiogenesis and metastasis. Its overexpression is a common feature in a wide array of aggressive solid tumors and often correlates with poor patient prognosis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning EphA2's function, detailing its intricate signaling pathways and crosstalk with other key oncogenic drivers. We present a comprehensive summary of quantitative data from pivotal studies, detailed experimental protocols for assessing EphA2's biological functions, and visual representations of its signaling networks and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

Ephrin receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial mediators of cell-cell communication, governing fundamental processes such as embryonic development, tissue patterning, and vascular morphogenesis.[2][3] Within this family, the EphA2 receptor has emerged as a significant contributor to cancer pathology.[1] While expressed at low levels in most normal adult tissues, EphA2 is frequently overexpressed in numerous cancers, including breast, prostate, lung, colon, and melanoma.[4] This aberrant expression is not merely a biomarker but an active driver of malignancy, influencing tumor growth, invasion, angiogenesis, and the formation of distant metastases.

The functional consequences of EphA2 signaling are context-dependent and are dictated by the presence or absence of its ephrin-A1 ligand, leading to a paradoxical role as both a tumor suppressor and an oncogene. This guide will dissect this complexity, offering a clear overview of both the ligand-dependent and ligand-independent signaling axes of EphA2 and their respective contributions to angiogenesis and metastasis.

EphA2 Signaling Pathways

EphA2 signaling is broadly categorized into two distinct modes: canonical (ligand-dependent) and non-canonical (ligand-independent). The cellular outcome of EphA2 activity is a direct consequence of which of these pathways is dominant in a given context.

Canonical Ligand-Dependent Signaling

In normal epithelial tissues, EphA2 is localized at cell-cell junctions and is activated by its cognate ligand, ephrin-A1, expressed on adjacent cells. This interaction triggers forward signaling into the EphA2-expressing cell, leading to receptor autophosphorylation on key tyrosine residues (Y588 and Y594). This canonical signaling cascade typically results in the activation of pathways that inhibit cell proliferation and migration, acting as a tumor suppressor.

Non-Canonical Ligand-Independent Signaling

In many cancers, the tumor microenvironment is characterized by a loss of cell-cell contact and reduced ephrin-A1 expression. This leads to an accumulation of unligated EphA2, which can be activated through a ligand-independent mechanism. This non-canonical signaling is often initiated by phosphorylation of EphA2 at serine 897 (S897) by kinases such as Akt and RSK. S897-phosphorylated EphA2 promotes cell migration, invasion, and survival, thereby contributing to the malignant phenotype.

Role of EphA2 in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with essential nutrients and oxygen. EphA2 is expressed on both tumor cells and endothelial cells and plays a pivotal role in tumor-associated angiogenesis.

EphA2 in Endothelial Cells

In endothelial cells, EphA2 signaling, often in concert with VEGF, promotes cell migration, proliferation, and assembly into capillary-like structures. Ligand-dependent activation of EphA2 on endothelial cells can stimulate angiogenesis through the PI3K/Akt/Rac1 pathway.

Quantitative Data on EphA2 in Angiogenesis

| Experimental Model | Treatment | Outcome | Quantitative Result | Reference |

| Rat Aortic Ring Assay | EphA2/Fc Soluble Receptor (5000 ng/ml) | Inhibition of microvessel formation | 76% inhibition | |

| Matrigel Plug Assay (in vivo) | EphA2/Fc Soluble Receptor | Inhibition of neovascularization | 81% inhibition | |

| Endometrial Cancer (Patient Samples) | EphA2 Overexpression | Correlation with high VEGF expression | 61% of tumors with high VEGF also overexpressed EphA2 | |

| Endometrial Cancer (Patient Samples) | EphA2 Overexpression | Correlation with high microvessel density (MVD) | 57% of tumors with high MVD also overexpressed EphA2 |

Role of EphA2 in Metastasis

Metastasis is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. EphA2 has been implicated in multiple stages of this cascade.

EphA2 in Cell Migration and Invasion

Ligand-independent EphA2 signaling is a key driver of tumor cell migration and invasion. Phosphorylation of EphA2 at S897 promotes the activation of downstream effectors such as FAK and Rho family GTPases, which regulate the cytoskeletal dynamics required for cell motility.

Quantitative Data on EphA2 in Metastasis

| Cell Line / Model | EphA2 Manipulation | Outcome | Quantitative Result | Reference |

| Ewing Sarcoma Cells (A673, TC252) | EphA2 Silencing | Reduction in cell migration and invasion | Significant reduction (p ≤ 0.05) | |

| Ewing Sarcoma (in vivo) | EphA2 Silencing | Reduction in lung metastasis incidence | Significant decrease | |

| MMTV-Neu Mouse Model | EphA2 Deficiency | Decrease in serum-stimulated migration | 1.5-fold decrease | |

| Pancreatic Ductal Adenocarcinoma (Orthotopic) | EphA2/Fc Administration | Inhibition of primary tumor growth and metastasis | Profound inhibition of peritoneal, lymphatic, and hepatic metastases | |

| Prostate Cancer Cells (PC-3) | Arachidonic Acid Treatment | Increased transendothelial migration | 270% increase in transmigration |

Experimental Protocols

In Vitro Cell Migration (Wound Healing) Assay

This assay provides a straightforward method to assess the impact of EphA2 modulation on the two-dimensional movement of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

-

Complete culture medium

-

Sterile pipette tips (e.g., p200) or cell scraper

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium with or without the test compound (e.g., EphA2 agonist/antagonist).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure.

In Vitro Matrigel Invasion (Boyden Chamber) Assay

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel basement membrane matrix

-

Serum-free and complete culture medium

-

Cotton swabs

-

Methanol and crystal violet stain

Procedure:

-

Thaw Matrigel on ice and coat the upper surface of the Boyden chamber inserts. Allow to solidify at 37°C.

-

Harvest and resuspend cancer cells in serum-free medium containing the test compound.

-

Seed the cell suspension into the upper chamber.

-

Add complete medium (with FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface with methanol and crystal violet.

-

Count the number of stained, invaded cells under a microscope.

In Vivo Orthotopic Metastasis Model

This model recapitulates the metastatic process from a primary tumor in a clinically relevant anatomical location.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., PC-3 for prostate cancer)

-

Surgical instruments

-

Anesthesia

-

Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

-

Anesthetize the mouse.

-

Surgically expose the target organ (e.g., prostate gland).

-

Inject a suspension of cancer cells directly into the organ.

-

Suture the incision.

-

Monitor primary tumor growth and metastasis formation over time using imaging or at necropsy.

-

Administer treatment (e.g., EphA2-targeting agent) according to the experimental design.

-

At the end of the study, harvest the primary tumor and metastatic organs for analysis (e.g., histology, IHC).

Conclusion and Future Directions

EphA2's multifaceted role in angiogenesis and metastasis underscores its potential as a therapeutic target. The contrasting outcomes of ligand-dependent versus ligand-independent signaling present both a challenge and an opportunity for drug development. Strategies aimed at either activating the tumor-suppressive canonical pathway with agonistic agents or inhibiting the oncogenic non-canonical pathway are being actively pursued. A deeper understanding of the molecular switches that govern the balance between these two signaling arms within the tumor microenvironment will be crucial for designing effective and specific EphA2-targeted therapies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of EphA2 and translating this knowledge into novel anticancer treatments.

References

- 1. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EphA2 receptor tyrosine kinase as a promising target for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. benthamdirect.com [benthamdirect.com]

Overcoming Drug Resistance: The Therapeutic Potential of EphA2 Agonist 1

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. A promising strategy to circumvent this challenge lies in the targeted activation of the EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family.[1][2][3] Overexpressed in a multitude of malignancies, including breast, lung, prostate, and pancreatic cancers, EphA2 plays a dual role in tumor progression.[4][5] Its ligand-independent, non-canonical signaling promotes oncogenesis, whereas ligand-dependent activation of its canonical pathway can suppress tumor growth and overcome resistance to conventional therapies. This guide explores the potential of EphA2 agonist 1, a novel therapeutic agent, in overcoming drug resistance by forcing a shift from oncogenic to tumor-suppressive signaling.

The Dichotomous Nature of EphA2 Signaling

EphA2's function is contingent on its activation state. In many cancers, the receptor is overexpressed in a low-ligand environment, leading to a ligand-independent signaling cascade that promotes cell migration, invasion, and metastasis. This pro-tumorigenic activity is often associated with phosphorylation of EphA2 at serine 897 (S897) by kinases such as AKT and RSK.